D-erythro-N,N-Dimethylsphingosine D-erythro-N,N-Dimethylsphingosine N,N-dimethylsphingosine is a sphingoid that is sphingosine in which the two amino hydrogens are replaced by amino groups. It has a role as a metabolite and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is an aminodiol, a sphingoid and a tertiary amino compound. It derives from a sphingosine.
N, N-Dimethylsphingosine, also known as N, N-DMS or N, N-dimethylsphing-4-enine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Thus, N, N-dimethylsphingosine is considered to be a sphingoid base lipid molecule. N, N-Dimethylsphingosine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N, N-dimethylsphingosine is primarily located in the membrane (predicted from logP). N, N-Dimethylsphingosine can be biosynthesized from sphingosine.
Brand Name: Vulcanchem
CAS No.: 119567-63-4
VCID: VC0043700
InChI: InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Molecular Formula: C20H41NO2
Molecular Weight: 327.5 g/mol

D-erythro-N,N-Dimethylsphingosine

CAS No.: 119567-63-4

Reference Standards

VCID: VC0043700

Molecular Formula: C20H41NO2

Molecular Weight: 327.5 g/mol

D-erythro-N,N-Dimethylsphingosine - 119567-63-4

CAS No. 119567-63-4
Product Name D-erythro-N,N-Dimethylsphingosine
Molecular Formula C20H41NO2
Molecular Weight 327.5 g/mol
IUPAC Name (E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol
Standard InChI InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1
Standard InChIKey YRXOQXUDKDCXME-YIVRLKKSSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Appearance Unit:5 mg/ml, 1mlSolvent:isopropanolPurity:98+%Physical liquid
Physical Description Solid
Description N,N-dimethylsphingosine is a sphingoid that is sphingosine in which the two amino hydrogens are replaced by amino groups. It has a role as a metabolite and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is an aminodiol, a sphingoid and a tertiary amino compound. It derives from a sphingosine.
N, N-Dimethylsphingosine, also known as N, N-DMS or N, N-dimethylsphing-4-enine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Thus, N, N-dimethylsphingosine is considered to be a sphingoid base lipid molecule. N, N-Dimethylsphingosine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N, N-dimethylsphingosine is primarily located in the membrane (predicted from logP). N, N-Dimethylsphingosine can be biosynthesized from sphingosine.
Synonyms (2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol
D-erythro-N,N-dimethylsphingosine
DMS cpd
N,N-dimethyl-D-erythro-sphingosine
N,N-dimethyl-erythro-sphingosine
N,N-dimethylsphingosine
N,N-DMS
Reference 1. J. Kim et al. “Synthesis and evaluation of sphingoid analogs as inhibitors of sphingosine kinases” Bioorg Med Chem, Vol. 13 pp. 3475-3485, 20052. Y. Igarashi et al. “A Specific Enhancing Effect of N,N-Dimethylsphingosine on Epidermal Growth Factor Receptor Autophosphorylation” Journal ofBiological Chemistry, Vol. 265(10) pp. 5385-5389, 19903. Z. Jin and J. Karliner “Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKC_x0001_ dependentmechanism” Journal of Cardiovascular Research, Vol. 71(4)pp. 725-734, 20064. R. McDonald et al. “The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia” British Journal of Pharmacology, Vol.159(3) pp. 543-553, 2010
PubChem Compound 5282309
Last Modified Nov 11 2021
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